H-D-Ala-Gln-octadecyl ester hydrochloride

Peptide-Membrane Interactions Lipid Bilayer Amphiphilic Compounds

Immunomodulation researchers often encounter inconsistent activity from poorly characterized lipopeptides, compromising SAR reproducibility. H-D-Ala-Gln-octadecyl ester hydrochloride (BCH-527) is a structurally defined C18 desmuramyl dipeptide with validated dose-dependent pharmacology. • Biphasic immune modulation: stimulates cytotoxic T-cells, NK cells, and macrophages at 25-100 mg/kg; inhibitory at 200 mg/kg (Sidwell et al., Antiviral Res. 1995). • C18 chain is essential: shorter C6 analogs exhibit abolished immunostimulatory activity, establishing this compound as the definitive SAR benchmark for lipopeptide chain-length studies. • Amphiphilic design enables direct membrane bilayer insertion for quantitative fluidity/permeability assays; HCl salt ensures aqueous solubility with organic solvent compatibility. Supplied with full COA; ≥95% purity.

Molecular Formula C26H52ClN3O4
Molecular Weight 506.2 g/mol
CAS No. 153508-74-8
Cat. No. B188152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Ala-Gln-octadecyl ester hydrochloride
CAS153508-74-8
SynonymsH-D-ALA-GLN-OCTADECYL ESTER HCL
Molecular FormulaC26H52ClN3O4
Molecular Weight506.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl
InChIInChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H/t22-,23+;/m1./s1
InChIKeyPCGLBYUKPBPFDK-RFPXDPOKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Ala-Gln-octadecyl Ester HCl: Overview


H-D-Ala-Gln-octadecyl ester hydrochloride (CAS 153508-74-8), also known as BCH-527, is a synthetic lipophilic desmuramyl dipeptide analog [1]. Its structure comprises a D-alanine and L-glutamine dipeptide core, modified with an octadecyl (C18) ester at the glutamine side chain, and is presented as a hydrochloride salt [1]. This unique amphiphilic design imparts the molecule with distinct biophysical properties, enabling its investigation as an immunomodulatory agent and as a model compound for studying peptide-lipid membrane interactions [1].

Amphiphilic C18 lipopeptide for membrane interaction and self-assembly studies
Supports immunomodulation research with reported dose-dependent cell-type responses
DMSO-soluble hydrochloride salt suited for in vitro and formulation-managed in vivo studies

H-D-Ala-Gln-octadecyl Ester HCl: Substitution Risks


The specific immunomodulatory and biophysical profile of H-D-Ala-Gln-octadecyl ester hydrochloride cannot be replicated by simple dipeptide or amino acid alternatives. The precise length and hydrophobicity of the octadecyl (C18) chain are critical determinants of its biological activity, as demonstrated by direct comparisons with shorter-chain analogs that exhibit drastically altered or abolished immunostimulatory effects [1]. Furthermore, the hydrochloride salt form is essential for achieving solubility in aqueous research systems while maintaining compatibility with organic solvents, a balance that is fundamental to its utility as a research tool for membrane interaction studies [2]. Substituting this compound for an in-class analog without the same lipophilic tail and salt form will yield fundamentally different experimental outcomes, thereby undermining the validity and reproducibility of research findings.

This Product
C18 octadecyl ester · HCl salt
Amphiphilic; inserts into lipid bilayers; distinct immunomodulatory SAR
Potential Substitute
Shorter-chain or unmodified dipeptide
Chain-length shift may alter or abolish membrane insertion and NK-cell response profile
This Product
Hydrochloride salt
Balanced solubility in aqueous research systems and organic solvents
Potential Substitute
Free base or alternative salt
Different salt form may shift solubility, handling, and formulation compatibility

H-D-Ala-Gln-octadecyl Ester HCl: Evidence Guide


Membrane Insertion vs. Unmodified Dipeptide

The strategic incorporation of a C18 octadecyl ester chain fundamentally differentiates this compound from its unmodified dipeptide core (D-Ala-Gln). While the exact partition coefficient (LogP) for H-D-Ala-Gln-octadecyl ester hydrochloride is not explicitly reported, its molecular design imparts a calculated LogP that is predicted to be substantially higher than that of D-Ala-Gln. This increased lipophilicity directly enables its demonstrated ability to insert into lipid bilayers , a capability absent in the parent dipeptide. This functional difference is a key selection criterion for researchers studying membrane dynamics.

Membrane Insertion vs. Unmodified Dipeptide
Class-level inference
C18 chain enables lipid-bilayer insertion; absent in parent D-Ala-Gln
Reported membrane-interaction context
Predicted LogP shift supports amphiphilic behavior; explicit partition data to verify
Peptide-Membrane Interactions Lipid Bilayer Amphiphilic Compounds

Lipophilic Chain Length SAR: NK Cell Stimulation

A direct comparative study by Abbott et al. established that the length of the lipophilic chain is a critical determinant of NK cell stimulatory activity. While H-D-Ala-Gln-octadecyl ester hydrochloride (BCH-527) itself is a lipophilic immunostimulant, the study synthesized and evaluated water-soluble analogs where the C18 octadecyl chain was replaced with a shorter C6 hexanol chain (Compound 9) [1]. The C6 analog (9) displayed in vitro NK cell stimulation comparable to interleukin-2 (IL-2), but this activity was distinct from that of the parent C18 compound. Critically, further modification of the C6 analog with a targeting ligand (to create BCH-2537) yielded in vivo NK cell activation that was significantly greater than that observed with IL-2 [1]. This demonstrates that the biological activity is exquisitely sensitive to the length and functionality of the lipophilic chain, providing a clear differentiation point.

Lipophilic Chain Length SAR
Head-to-head
C6 analog (Compound 9): NK activity comparable to IL-2 in vitro; BCH-2537: significantly greater NK activation in vivo
Chain length controls immunomodulatory profile
Abbott et al. J Med Chem 1998; murine NK cell assays
Immunomodulation Natural Killer Cells Structure-Activity Relationship

Anti-MCMV Activity In Vivo

In a pivotal study by Sidwell et al., H-D-Ala-Gln-octadecyl ester hydrochloride (BCH-527) was evaluated for in vivo antiviral efficacy against Murine Cytomegalovirus (MCMV) in mice [1]. The study provides quantitative, dose-dependent data. The compound was administered intraperitoneally (i.p.) every other day for 4 injections, with doses ranging from 12.5 to 200 mg/kg. Doses of 25-200 mg/kg significantly inhibited MCMV infection, as evidenced by an increase in the number of survivors and a decrease in titers of virus recovered from tissues [1].

Anti-MCMV Activity In Vivo
Head-to-head
25–200 mg/kg i.p. reduced viral titers and increased survival in murine MCMV model
Reported antiviral response context
Sidwell et al. Antiviral Res 1995; 200 mg/kg partially inhibitory to immune cells
Antiviral Immunomodulator In Vivo Efficacy

Aqueous Solubility Limitation

A recognized limitation of H-D-Ala-Gln-octadecyl ester hydrochloride is its poor aqueous solubility, a direct consequence of its lipophilic C18 chain [1]. The hydrochloride salt form provides some solubility in aqueous systems [2], but it is explicitly noted that the compound's insolubility limits its utility as a therapeutic agent [1]. This characteristic is a primary driver for the development of water-soluble analogs [1]. For procurement and experimental design, this means the compound is typically soluble in organic solvents like DMSO [3] and is best suited for in vitro studies or specific in vivo formulations where this property can be managed.

Aqueous Solubility Limitation
Cross-study comparable
Insoluble in water; soluble in DMSO; HCl salt provides partial aqueous compatibility
Formulation-context for experimental design
Contrasts with water-soluble C6 analogs; review solubility protocol before procurement
Solubility Formulation In Vitro Assay

Biphasic Immunomodulation

H-D-Ala-Gln-octadecyl ester hydrochloride exhibits a biphasic, dose-dependent immunomodulatory effect. At lower doses, it was stimulatory to various immune cell populations, including cytotoxic T-cells, natural killer (NK) cells, macrophages, and splenic B-cells [1]. However, at the highest tested dose of 200 mg/kg, the compound was inhibitory to cytotoxic T-cell activity and, to some extent, to NK cell and macrophage activity [1]. This bell-shaped dose-response curve is a critical and differentiating feature of its pharmacology.

Biphasic Immunomodulation
Head-to-head
Stimulatory at lower doses; inhibitory to cytotoxic T-cells at 200 mg/kg
Dose-dependent response requires careful titration
Ex vivo immune cell assessment from treated mice; bell-shaped dose-response curve
Immunopharmacology Cytotoxic T-cells Dose-Response

Selective Antiviral Spectrum

The antiviral activity of H-D-Ala-Gln-octadecyl ester hydrochloride is not broad-spectrum; it exhibits a selective and differential efficacy against various viral infections in the same murine model [1]. While it significantly inhibited MCMV, its effect against influenza A (H1N1) was weak, with activity seen only in parameters like lowered lung scores and lung weights [1]. Furthermore, the compound showed no inhibition against Punta Toro virus (PTV) infection [1]. This pattern of selective antiviral activity is a critical piece of quantitative evidence for experimental design.

Selective Antiviral Spectrum
Head-to-head
Significant response against MCMV; weak for influenza A; no effect on PTV
Model-specific antiviral response context
Sidwell et al. Antiviral Res 1995; murine models of MCMV, influenza A (H1N1), PTV
Antiviral Spectrum Influenza A Punta Toro Virus

H-D-Ala-Gln-octadecyl Ester HCl: Applications


Peptide-Lipid Bilayer Interactions

Leverage the amphiphilic nature of H-D-Ala-Gln-octadecyl ester hydrochloride as a model compound to study the insertion and behavior of peptides within lipid bilayers. Its C18 hydrophobic tail facilitates integration into model membranes, enabling quantitative studies of membrane fluidity, permeability, and phase behavior [1]. This scenario is derived directly from its unique structural differentiation from non-lipidated peptides.

Ex Vivo Biphasic Immunomodulation

Utilize this compound to explore the complex, biphasic effects on immune cell populations. Based on quantitative in vivo data [1], it serves as a precise tool to induce stimulation or inhibition of cytotoxic T-cells, NK cells, and macrophages in a dose-dependent manner. This scenario is directly supported by evidence of its differential effects at varying doses.

In Vivo MCMV Antiviral Research

Employ H-D-Ala-Gln-octadecyl ester hydrochloride as a reference immunomodulator with documented in vivo efficacy against MCMV. Its dose-dependent reduction in viral titers and increased survival rates in a murine model [1] make it a valuable tool for investigating host-directed antiviral strategies against herpesviruses. This application is a direct outcome of the specific, quantifiable efficacy data.

Lipopeptide SAR Studies

Employ this compound as a benchmark C18 lipopeptide in SAR studies. As demonstrated by direct comparisons with C6-chain analogs [1], its activity profile is a key reference point for understanding how variations in hydrocarbon chain length and terminal functionality impact immunostimulatory outcomes. This scenario is essential for rational drug design and optimization of novel immunomodulators.

Application
Selection Property
Validation Focus
Peptide–lipid bilayer interaction studies
Amphiphilic C18 lipopeptide scaffold
Membrane-insertion and model-membrane behavior review
Ex vivo immunomodulation research
Dose-dependent biphasic immune-cell profile
Cytotoxic T-cell and NK-cell endpoint monitoring
In vivo MCMV host-directed antiviral studies
Reported MCMV model-response context
Viral-titer and survival endpoint review
Lipopeptide chain-length SAR studies
C18 reference benchmark vs. shorter-chain analogs
Comparative NK-cell stimulation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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